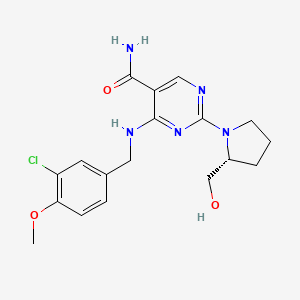
(R)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyrrolidine ring, and a chloromethoxybenzyl group.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ®-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxamide involves several steps. One of the methods includes the reaction of (3-chloro-4-methoxybenzyl)amine with a pyrimidine derivative under specific conditions. The reaction typically requires the use of solvents such as methanol or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. These processes often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
®-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while substitution of the chlorine atom can yield various substituted benzyl derivatives .
科学的研究の応用
Chemistry
In chemistry, ®-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can be used to investigate the mechanisms of enzyme inhibition and receptor binding, providing insights into cellular processes and pathways .
Medicine
In medicine, ®-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxamide is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
作用機序
The mechanism of action of ®-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- (S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxamide
- ®-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carbohydrazide
Uniqueness
®-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxamide is unique due to its specific stereochemistry and functional groups. The presence of the ®-configuration and the combination of the pyrimidine and pyrrolidine rings with the chloromethoxybenzyl group contribute to its distinct chemical and biological properties .
特性
分子式 |
C18H22ClN5O3 |
|---|---|
分子量 |
391.9 g/mol |
IUPAC名 |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H22ClN5O3/c1-27-15-5-4-11(7-14(15)19)8-21-17-13(16(20)26)9-22-18(23-17)24-6-2-3-12(24)10-25/h4-5,7,9,12,25H,2-3,6,8,10H2,1H3,(H2,20,26)(H,21,22,23)/t12-/m1/s1 |
InChIキー |
DOFKMUMGUZOQSB-GFCCVEGCSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)N)N3CCC[C@@H]3CO)Cl |
正規SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)N)N3CCCC3CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


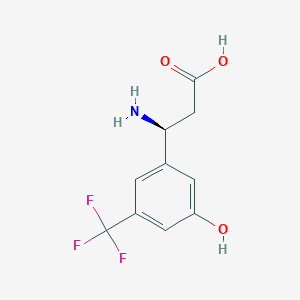



![1-Amino-1-[4-(difluoromethoxy)phenyl]acetone](/img/structure/B13043119.png)



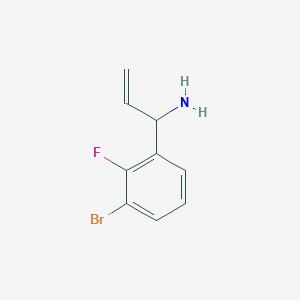
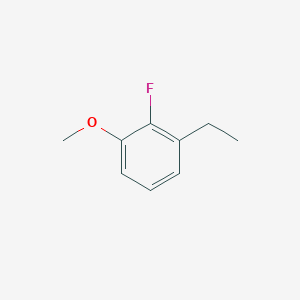
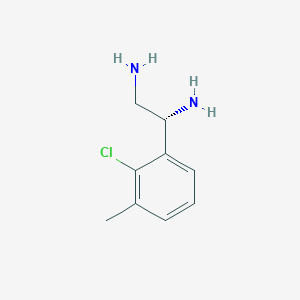

![1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13043145.png)
![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043151.png)
